molecular formula C10H13NO4 B071294 Methyl 4-amino-2-ethoxy-3-hydroxybenzoate CAS No. 182067-64-7

Methyl 4-amino-2-ethoxy-3-hydroxybenzoate

Cat. No. B071294
M. Wt: 211.21 g/mol
InChI Key: YTBRAWSQPXNDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-2-ethoxy-3-hydroxybenzoate, also known as ethyl 4-amino-salicylate, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a derivative of salicylic acid and has been synthesized using different methods.

Scientific Research Applications

MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has been extensively studied for its potential applications in various areas of scientific research. Some of the significant applications of this compound include:
1. Anti-inflammatory agent: MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has been found to exhibit anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
2. Anticancer agent: Studies have shown that mMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate can inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs.
3. Antimicrobial agent: MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has been found to exhibit antimicrobial properties, making it a potential candidate for the development of antimicrobial drugs.

Mechanism Of Action

Further studies are needed to understand the mechanism of action of mMMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate better.
3. Toxicity and side effects: More research is needed to determine the toxicity and side effects of mMMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate.
Conclusion:
MMMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate is a chemical compound that has gained significant attention in the field of scientific research. This compound has potential applications in various areas such as anti-inflammatory, anticancer, and antimicrobial agents. Although there are some limitations to its use in lab experiments, mMMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has several advantages such as low toxicity, high solubility, and stability. Further research is needed to understand the mechanism of action of this compound better, determine its toxicity and side effects, and develop new drugs for the treatment of various diseases.

Biochemical And Physiological Effects

MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has been found to exhibit various biochemical and physiological effects. Some of the significant effects of this compound include:
1. Anti-inflammatory effect: MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
2. Anticancer effect: MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has been found to induce apoptosis (programmed cell death) in cancer cells.
3. Antimicrobial effect: MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has been found to inhibit the growth of various bacteria and fungi.

Advantages And Limitations For Lab Experiments

MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has several advantages and limitations for lab experiments. Some of the significant advantages of this compound include:
1. Low toxicity: MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has been found to have low toxicity, making it safe for use in lab experiments.
2. High solubility: MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate is highly soluble in water, making it easy to dissolve in different solvents.
3. Stable: MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate is stable under different conditions, making it suitable for long-term storage.
Some of the significant limitations of this compound include:
1. Limited availability: MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate is not widely available, making it challenging to obtain for lab experiments.
2. Limited information: There is limited information available on the toxicity and side effects of mMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate, making it challenging to determine its safety for use in lab experiments.

Future Directions

There are several future directions for the research on mMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate. Some of the significant future directions include:
1. Development of new drugs: MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has shown potential as a candidate for the development of new drugs for the treatment of various diseases such as cancer and inflammation.
2.

Synthesis Methods

MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate can be synthesized using different methods. One of the most commonly used methods involves the reaction of salicylic acid with Methyl 4-amino-2-ethoxy-3-hydroxybenzoate chloroformate in the presence of a base such as pyridine. This reaction results in the formation of Methyl 4-amino-2-ethoxy-3-hydroxybenzoate salicylate, which is then converted into mMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate by reacting it with an amine such as ethanolamine.

properties

CAS RN

182067-64-7

Product Name

Methyl 4-amino-2-ethoxy-3-hydroxybenzoate

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

methyl 4-amino-2-ethoxy-3-hydroxybenzoate

InChI

InChI=1S/C10H13NO4/c1-3-15-9-6(10(13)14-2)4-5-7(11)8(9)12/h4-5,12H,3,11H2,1-2H3

InChI Key

YTBRAWSQPXNDME-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1O)N)C(=O)OC

Canonical SMILES

CCOC1=C(C=CC(=C1O)N)C(=O)OC

synonyms

Benzoic acid, 4-amino-2-ethoxy-3-hydroxy-, methyl ester (9CI)

Origin of Product

United States

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